Cas no 138967-27-8 (5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI))
![5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI) structure](https://nl.kuujia.com/scimg/cas/138967-27-8x500.png)
138967-27-8 structure
Productnaam:5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI)
5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- 5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI)
- (1S,3S)-3-Glycoloyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3 ,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-[(5,5-diacetoxype ntyl)amino]-α-L-lyxo-hexopyranoside
- 5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyr...
- 5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro
- (1S,3S)-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-{[5,5-bis(acetyloxy)pentyl]amino}-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- 5,12-Naphthacenedione, 10-((3-((5,5-bis(acetoxy)pentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-
- Dapdox
- N-(5,5-Dap)dox
- N-(5,5-Diacetoxypentyl)doxorubicin
- DTXSID70930264
- [1-acetyloxy-5-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]pentyl] acetate
- 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-{[5,5-bis(acetyloxy)pentyl]amino}-2,3,6-trideoxyhexopyranoside
- 138967-27-8
-
- Inchi: InChI=1S/C36H43NO15/c1-16-31(42)21(37-11-6-5-10-25(50-17(2)39)51-18(3)40)12-26(49-16)52-23-14-36(47,24(41)15-38)13-20-28(23)35(46)30-29(33(20)44)32(43)19-8-7-9-22(48-4)27(19)34(30)45/h7-9,16,21,23,25-26,31,37-38,42,44,46-47H,5-6,10-15H2,1-4H3
- InChI-sleutel: RBQJFBGSQDDJKT-UHFFFAOYSA-N
- LACHT: CC(OC(CCCCNC1C(O)C(C)OC(OC2CC(O)(C(CO)=O)CC3=C(C4C(=O)C5C=CC=C(OC)C=5C(=O)C=4C(O)=C23)O)C1)OC(=O)C)=O
Berekende eigenschappen
- Exacte massa: 729.263
- Monoisotopische massa: 729.263
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 16
- Zware atoomtelling: 52
- Aantal draaibare bindingen: 15
- Complexiteit: 1310
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 245Ų
Experimentele eigenschappen
- Dichtheid: 1.48
- Kookpunt: 929°Cat760mmHg
- Vlampunt: 515.7°C
- Brekindex: 1.64
5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI) Gerelateerde literatuur
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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